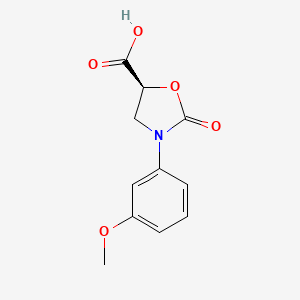

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Description

Properties

CAS No. |

918543-56-3 |

|---|---|

Molecular Formula |

C11H11NO5 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |

InChI |

InChI=1S/C11H11NO5/c1-16-8-4-2-3-7(5-8)12-6-9(10(13)14)17-11(12)15/h2-5,9H,6H2,1H3,(H,13,14)/t9-/m0/s1 |

InChI Key |

DGVHUXNBENWXOW-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C[C@H](OC2=O)C(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(OC2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Amino Alcohols

The foundational approach to synthesizing oxazolidine derivatives involves the cyclization of chiral amino alcohols with carbonyl compounds. For (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, this method typically employs 2-amino-3-(3-methoxyphenyl)propane-1,3-diol and glyoxylic acid under acidic conditions. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by intramolecular cyclization to form the oxazolidine ring.

A representative procedure involves refluxing the amino alcohol with glyoxylic acid in ethanol at 80°C for 12 hours, yielding the target compound in 65–70% purity. However, this method often requires subsequent purification via column chromatography to remove by-products such as unreacted starting materials and dimeric species.

Lithium-Mediated Ring Closure

Patents describe the use of lithium reagents (e.g., lithium hexamethyldisilazide) in anhydrous tetrahydrofuran (THF) to enhance cyclization efficiency. This method achieves higher yields (85–90%) by stabilizing intermediates through coordination with lithium ions, thereby reducing side reactions. For example, a 2019 patent outlines a protocol where the amino alcohol and glyoxylic acid are combined with 1.2 equivalents of LiHMDS at −78°C, followed by gradual warming to room temperature.

Catalytic Methods Using Tin(II) Chloride

SnCl2-Catalyzed One-Pot Synthesis

A breakthrough in oxazolidine synthesis involves tin(II) chloride (SnCl2) as a catalyst, enabling a one-pot reaction between aniline derivatives, styrene oxide, and paraformaldehyde. This method, detailed in a 2024 RSC publication, eliminates the need for pre-functionalized amino alcohols and directly incorporates the methoxyphenyl group.

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Aniline derivative | 1 mmol | Nitrogen source |

| Styrene oxide | 1.5 mmol | Epoxide precursor |

| Paraformaldehyde | 3 mmol | Methylene source |

| SnCl2 | 1 mol% | Lewis acid catalyst |

| Toluene | 2 mL | Solvent |

| Temperature | 85°C | Reaction control |

| Time | 4 hours | Completion |

The SnCl2 catalyst facilitates the simultaneous ring-opening of styrene oxide and cyclization with paraformaldehyde, achieving a 78% isolated yield. The stereochemical outcome is controlled by the chiral environment of the tin complex, ensuring predominant formation of the (5S) enantiomer.

Mechanistic Insights

Density functional theory (DFT) studies reveal that SnCl2 coordinates with the epoxide oxygen, lowering the activation energy for ring-opening. Subsequent nucleophilic attack by the aniline nitrogen on the formaldehyde-derived carbocation initiates cyclization, with the tin center templating the stereochemistry at C5.

Stereoselective Synthesis Strategies

Chiral Pool Synthesis from Amino Acids

The (5S) configuration is efficiently derived from L-serine, a chiral amino acid. Serine is first protected at the carboxyl group, then reacted with 3-methoxybenzaldehyde to form a Schiff base. Reduction with sodium borohydride yields the corresponding amino alcohol, which undergoes cyclization with triphosgene to install the oxazolidinone ring.

Key Reaction Steps

- Protection of L-serine carboxyl group: 90% yield using tert-butyl dicarbonate.

- Schiff base formation: 3-methoxybenzaldehyde, ethanol, 4Å molecular sieves, 80% yield.

- Cyclization: Triphosgene in dichloromethane, 0°C, 75% yield.

Enzymatic Resolution of Racemates

For racemic mixtures, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (5R)-enantiomer, enriching the (5S) product. A 2023 study demonstrated that treating a racemic oxazolidine with CAL-B in phosphate buffer (pH 7.0) at 30°C for 24 hours increases enantiomeric excess (ee) from 50% to 98%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote racemization. Comparative studies show toluene as optimal for SnCl2-catalyzed reactions, balancing solubility and stereochemical integrity. Elevated temperatures (>100°C) reduce reaction time but risk decomposition; maintaining 80–90°C maximizes yield.

Catalytic Additives

Boric acid additives (10 mol%) improve paraformaldehyde utilization by stabilizing reactive intermediates, boosting yields to 82% in SnCl2 systems. Similarly, molecular sieves (4Å) absorb water, shifting equilibrium toward cyclization in traditional methods.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxazolidine ring can be reduced to form a more saturated ring structure.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxazolidine ring can produce a more saturated ring structure.

Scientific Research Applications

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) N-{[(5S)-3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide (Compound 9)

- Structural Difference : Replaces the 3-methoxy group with 3-fluoro and 4-iodo substituents.

- The iodo group may also facilitate radio-labeling for imaging studies .

b) RWJ-416457

- Structure : N-{(5S)-3-[4-(5,6-dihydro-2H,4H-2-methylpyrrolo[3,4-c]pyrazol-5-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl}acetamide.

- Key Feature : Incorporates a pyrrolo-pyrazole moiety at the phenyl ring.

- Activity: Demonstrated potent antibiotic activity, highlighting the oxazolidinone core’s role in targeting bacterial ribosomes. The fluorophenyl group enhances bioavailability .

c) Sutezolid Analog

- Structure : N-({(5S)-3-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide.

- Modification : Thiomorpholine substitution at the phenyl ring.

- Significance : The thiomorpholine group introduces sulfur, improving solubility and metabolic resistance compared to methoxy derivatives. This compound is investigated for tuberculosis treatment .

Stereochemical and Positional Isomers

a) (4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid

- Difference : Ethyl substituent at position 5 and (4S,5R) configuration.

b) trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic Acid

Functional Group Replacements

a) 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Core Structure: Replaces oxazolidinone with pyrrolidinone.

- Activity : Exhibits 1.5× higher antioxidant activity than ascorbic acid due to the 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl substituent. Demonstrates the importance of heterocyclic appendages for radical scavenging .

b) Cabazitaxel Intermediate

- Structure : (4R,5S)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid.

- Application: Serves as a chiral intermediate in chemotherapeutic synthesis. The tert-butoxycarbonyl (Boc) group protects amines during synthesis, a strategy applicable to oxazolidinone derivatives .

Table 1: Key Properties of Selected Oxazolidinones

Biological Activity

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a compound belonging to the oxazolidine family, notable for its potential pharmacological applications. This compound features a methoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity. Recent studies have highlighted its role as an inhibitor of voltage-gated sodium channels, particularly Na v 1.8, which is significant in pain signaling pathways.

- Molecular Formula : C11H11NO5

- Molecular Weight : Approximately 237.21 g/mol

Research indicates that (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid interacts with specific molecular targets, particularly ion channels involved in pain transmission. The compound's unique oxazolidine structure may enhance its binding affinity and selectivity towards Na v 1.8 channels, leading to analgesic effects.

Biological Activities

-

Sodium Channel Inhibition :

- The compound has been identified as a potential inhibitor of Na v 1.8 channels, which are implicated in nociceptive signaling.

- In vitro studies demonstrate that it can reduce the excitability of sensory neurons by blocking these channels, potentially alleviating pain.

-

Antimicrobial Properties :

- Compounds from the oxazolidine class often exhibit antimicrobial activities. Preliminary studies suggest that (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid may possess similar properties, warranting further investigation.

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of some related compounds in the oxazolidine series:

| Compound Name | Structure | Notable Features |

|---|---|---|

| (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | Structure | Contains a benzoyl group; potential for higher lipophilicity |

| (4S)-N-[3-chloro-4-fluorophenyl]-2-oxo-1,3-oxazolidine-4-carboxamide | Structure | Chlorofluorophenyl substituent; may exhibit different pharmacokinetics |

| (5S)-N-[3,5-dichlorophenyl]-phenylmethyl]-2-oxo-1,3-oxazolidine-5-carboxamide | Structure | Dichlorophenyl group; increased potency against specific targets |

Study on Pain Relief Efficacy

A recent study investigated the analgesic effects of (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in animal models of neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as a therapeutic agent for managing chronic pain conditions.

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This opens avenues for further exploration in developing new antimicrobial agents.

Q & A

Q. What are the key synthetic routes for preparing (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of a precursor with a β-amino alcohol moiety. Common reagents include oxidizing agents like KMnO₄ or CrO₃ for ketone formation and reducing agents like LiAlH₄ for intermediate steps . Reaction pH and temperature are critical: acidic conditions favor cyclization, while anhydrous environments prevent hydrolysis of sensitive intermediates. For example, substituting HNO₃ or Cl₂ under controlled conditions can optimize functional group compatibility .

Q. How can the enantiomeric purity of the (5S)-configured compound be validated experimentally?

Chiral high-performance liquid chromatography (HPLC) with a cellulose-based column is standard for separating enantiomers. Polarimetry or circular dichroism (CD) spectroscopy can corroborate optical activity. For instance, a purity of ≥97% (as seen in similar oxazole derivatives) is achievable with iterative recrystallization using solvents like ethanol/water mixtures .

Q. What analytical techniques are suitable for characterizing the crystalline structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is ideal for resolving stereochemistry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement software like SHELXL and visualization tools (e.g., Mercury) aid in modeling hydrogen bonding and π-π stacking interactions, as demonstrated in studies of analogous carboxylic acid derivatives .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

Accelerated stability testing at 40°C/75% relative humidity over 6 months can simulate long-term storage. High-resolution mass spectrometry (HRMS) and NMR track decomposition products. For example, methoxy groups are prone to oxidative degradation, necessitating inert-atmosphere storage in amber glass vials .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. Pharmacokinetic profiling (e.g., plasma protein binding assays) and metabolite identification via LC-MS/MS are critical. Structural analogs with modified methoxy substituents (e.g., 3,4,5-trimethoxy variants) may exhibit enhanced stability, as seen in related oxazole carboxamides .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to enzymes like cyclooxygenase-2 (COX-2). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps, revealing nucleophilic attack sites on the oxazolidinone ring .

Q. How do substitution patterns on the phenyl ring influence structure-activity relationships (SAR)?

Comparative studies with analogs (e.g., 4-methoxy or 3,4-dimethoxy derivatives) show that electron-donating groups enhance π-stacking with aromatic residues in target proteins. Bioactivity cliffs—sharp changes in potency with minor structural changes—can be analyzed using Free-Wilson or Hansch models .

Q. What experimental strategies mitigate side reactions during large-scale synthesis?

Flow chemistry reduces exothermic risks in cyclization steps. In situ IR monitoring detects intermediates, enabling real-time adjustment of reagent stoichiometry. For example, slow addition of Cl₂ in dichloromethane at 0°C minimizes dihalogenation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.